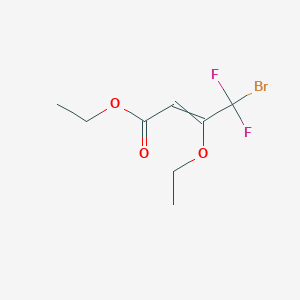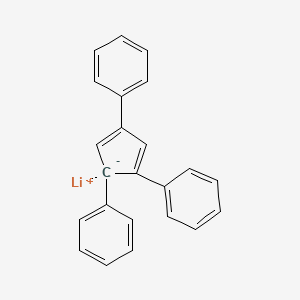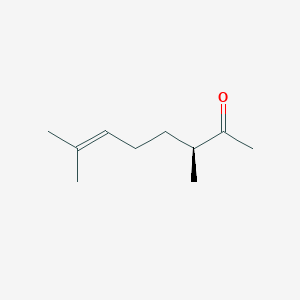
6-Octen-2-one, 3,7-dimethyl-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Octen-2-one, 3,7-dimethyl-, (3S)-, also known as (S)-(+)-Citronellal, is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and a key intermediate in the biosynthesis of several terpenes and terpenoids. This compound is known for its pleasant citrus-like aroma and is commonly found in essential oils of plants such as citronella, lemongrass, and lemon eucalyptus.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Citral: One common method for synthesizing (S)-(+)-Citronellal involves the hydrogenation of citral (3,7-dimethyl-2,6-octadienal) using a chiral catalyst. This process selectively reduces the double bonds in citral to form (S)-(+)-Citronellal.
Isomerization of Geraniol: Another method involves the isomerization of geraniol (3,7-dimethyl-2,6-octadien-1-ol) under acidic conditions to produce (S)-(+)-Citronellal.
Industrial Production Methods: Industrial production of (S)-(+)-Citronellal typically involves the extraction of essential oils from plants followed by fractional distillation to isolate the desired compound. Additionally, biotechnological methods using engineered microorganisms to produce (S)-(+)-Citronellal from simple sugars are being explored for large-scale production.
Types of Reactions:
Oxidation: (S)-(+)-Citronellal can undergo oxidation reactions to form citronellic acid or citronellol.
Reduction: Reduction of (S)-(+)-Citronellal can yield dihydrocitronellal.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Citronellic acid, Citronellol
Reduction: Dihydrocitronellal
Substitution: Various substituted citronellal derivatives
Aplicaciones Científicas De Investigación
(S)-(+)-Citronellal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an insect repellent and antimicrobial agent.
Medicine: Research is being conducted on its anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (S)-(+)-Citronellal involves its interaction with various molecular targets and pathways:
Insect Repellent: It acts on the olfactory receptors of insects, disrupting their ability to locate hosts.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Citronellol: An alcohol derivative of citronellal with similar aroma and uses.
Geraniol: Another monoterpenoid with a rose-like scent, used in perfumery.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (S)-(+)-Citronellal:
Chirality: The (S)-(+)-enantiomer of citronellal has distinct olfactory properties compared to its ®-(-)-enantiomer.
Versatility: It serves as a versatile intermediate in the synthesis of various terpenoids and has multiple applications in different fields.
Propiedades
Número CAS |
161512-72-7 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3S)-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3/t9-/m0/s1 |
Clave InChI |
SSAUUPMMKRJNMJ-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CCC=C(C)C)C(=O)C |
SMILES canónico |
CC(CCC=C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
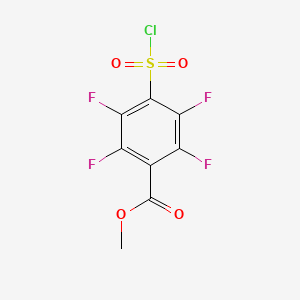
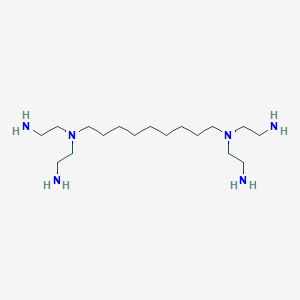
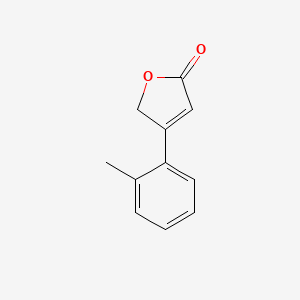
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
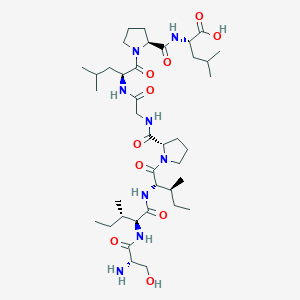
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)

